N-[4-(aminomethyl)phenyl]-N-methylacetamide
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Overview
Description
N-[4-(aminomethyl)phenyl]-N-methylacetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-(aminomethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-N-methylacetamide typically involves the reaction of 4-(aminomethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)phenyl]urea: A similar compound with a urea group instead of an acetamide group.
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine: A derivative with a pyrimidine ring, known for its selective inhibition of JAK2 kinase.
Uniqueness
N-[4-(aminomethyl)phenyl]-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,7,11H2,1-2H3 |
InChI Key |
LRHWJSGJLPNRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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